Cas no 1366261-49-5 (5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid)

5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a specialized organic compound with significant applications in medicinal chemistry. This compound features a brominated phenyl group and a methyl group on the pyrazole ring, enhancing its bioactivity and selectivity. Its carboxylic acid functionality allows for versatile synthetic transformations, making it a valuable intermediate in the synthesis of biologically active molecules.
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid structure
1366261-49-5 structure
商品名:5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
CAS番号:1366261-49-5
MF:C11H9BrN2O2
メガワット:281.105361700058
CID:6268047
PubChem ID:18613189

5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
    • 1366261-49-5
    • EN300-1912949
    • インチ: 1S/C11H9BrN2O2/c1-14-10(9(6-13-14)11(15)16)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,15,16)
    • InChIKey: IYRGLJXGMUOWIA-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1)C1=C(C(=O)O)C=NN1C

計算された属性

  • せいみつぶんしりょう: 279.98474g/mol
  • どういたいしつりょう: 279.98474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 55.1Ų

5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1912949-0.5g
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1366261-49-5
0.5g
$877.0 2023-09-17
Enamine
EN300-1912949-10.0g
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1366261-49-5
10g
$4606.0 2023-05-31
Enamine
EN300-1912949-1g
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1366261-49-5
1g
$914.0 2023-09-17
Enamine
EN300-1912949-0.25g
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1366261-49-5
0.25g
$840.0 2023-09-17
Enamine
EN300-1912949-5.0g
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1366261-49-5
5g
$3105.0 2023-05-31
Enamine
EN300-1912949-2.5g
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1366261-49-5
2.5g
$1791.0 2023-09-17
Enamine
EN300-1912949-0.1g
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1366261-49-5
0.1g
$804.0 2023-09-17
Enamine
EN300-1912949-1.0g
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1366261-49-5
1g
$1070.0 2023-05-31
Enamine
EN300-1912949-0.05g
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1366261-49-5
0.05g
$768.0 2023-09-17
Enamine
EN300-1912949-5g
5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
1366261-49-5
5g
$2650.0 2023-09-17

5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid 関連文献

5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acidに関する追加情報

Introduction to 5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1366261-49-5)

5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, identified by its CAS number 1366261-49-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic organic molecule has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The presence of both bromine and carboxylic acid functional groups makes it a valuable intermediate for synthesizing more complex pharmacophores, which are essential in developing novel therapeutic agents.

The compound belongs to the pyrazole class of heterocycles, which are known for their broad spectrum of biological activities. Pyrazoles exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The specific substitution pattern in 5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid enhances its interaction with biological targets, making it a promising candidate for further investigation.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The bromine substituent at the 3-position of the phenyl ring in 5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many FDA-approved drugs.

One of the most compelling aspects of this compound is its potential role in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in cancer and inflammatory diseases. The pyrazole core provides a scaffold that can be modified to selectively inhibit specific kinases. For instance, studies have shown that pyrazole derivatives can disrupt the ATP-binding site of kinases, thereby inhibiting their activity. The carboxylic acid group at the 4-position can be further functionalized to enhance binding affinity and selectivity.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules with high precision. Molecular docking studies using 5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid have revealed its potential as a scaffold for designing inhibitors targeting protein-protein interactions. These interactions are critical in many biological processes and are often disrupted in diseases such as Alzheimer's and cancer.

The carboxylic acid moiety also opens up possibilities for covalent drug design strategies. Covalent inhibitors form stable bonds with their target enzymes, leading to prolonged inhibition and improved therapeutic outcomes. By leveraging the reactivity of the carboxylic acid group, researchers can develop inhibitors that covalently modify key residues in target enzymes, thereby enhancing drug efficacy.

In addition to its applications in kinase inhibition, 5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has shown promise in other therapeutic areas. For example, it has been investigated as a potential scaffold for developing antiviral agents. The bromine substituent allows for easy derivatization via transition-metal-catalyzed reactions, enabling the construction of complex viral protease inhibitors.

The compound's structural features also make it an attractive candidate for developing treatments against neurodegenerative diseases. Pyrazole derivatives have been shown to modulate neurotransmitter receptors and ion channels, which are dysregulated in conditions such as Parkinson's and epilepsy. The carboxylic acid group can be further functionalized to enhance binding affinity to these targets.

Another area of interest is the use of 5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid in designing metal chelators for treating metal poisoning and cancer therapy. Metallo-drugs rely on the ability of chelating agents to bind metal ions selectively. The carboxylic acid group can coordinate with metal ions such as iron or copper, forming stable complexes that can be targeted to specific tissues or cells.

The synthesis of 5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 3-bromobenzaldehyde and methylhydrazine hydrochloride, the pyrazole core can be constructed via condensation reactions followed by methylation and carboxylation steps. The bromine substituent at the phenyl ring provides a handle for further functionalization via cross-coupling reactions with aryl halides or boronic acids.

The compound's stability under various reaction conditions makes it a versatile intermediate for drug discovery campaigns. It can be stored under inert conditions without significant degradation, allowing researchers to perform multiple synthetic steps without compromising yield or purity.

In conclusion,5-(3-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 1366261-49-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features enable diverse functionalization strategies, making it an invaluable tool for designing novel therapeutic agents targeting various diseases.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited